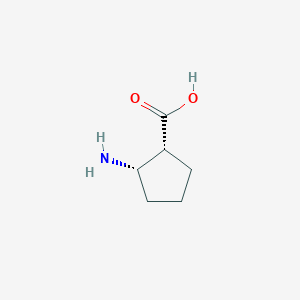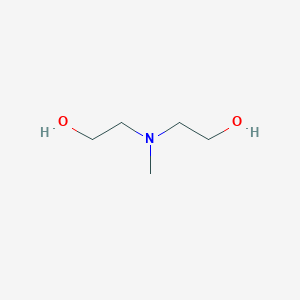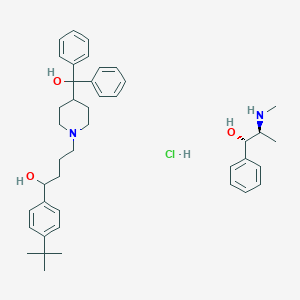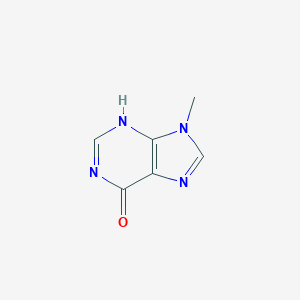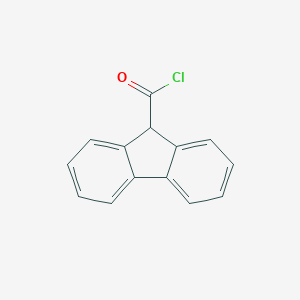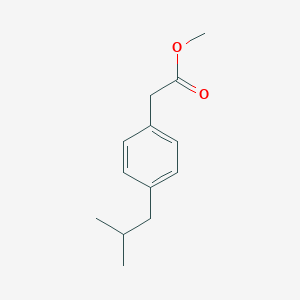
Methyl 2-(4-isobutylphenyl)acetate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Methyl 2-(4-isobutylphenyl)acetate, also known as MIBA, is a chemical compound that belongs to the family of esters. It is a colorless liquid with a sweet, fruity odor and is commonly used in the fragrance industry. However, recent scientific research has shown that MIBA has potential applications beyond its use as a fragrance compound.
Wirkmechanismus
The mechanism of action of Methyl 2-(4-isobutylphenyl)acetate is not fully understood, but it is believed to work by disrupting the cell membrane of microorganisms and insects. This disruption leads to the death of the organism.
Biochemische Und Physiologische Effekte
Methyl 2-(4-isobutylphenyl)acetate has been found to have low toxicity in mammals, making it a safe compound for use in laboratory experiments. It has been shown to have no significant effect on the liver, kidney, or heart function of rats when administered orally. However, further studies are needed to determine the long-term effects of Methyl 2-(4-isobutylphenyl)acetate on human health.
Vorteile Und Einschränkungen Für Laborexperimente
One advantage of using Methyl 2-(4-isobutylphenyl)acetate in laboratory experiments is its low toxicity, making it a safe compound for researchers to handle. Additionally, Methyl 2-(4-isobutylphenyl)acetate is relatively easy to synthesize and is readily available. However, one limitation of using Methyl 2-(4-isobutylphenyl)acetate is its limited solubility in water, which may pose challenges in certain experiments.
Zukünftige Richtungen
There are several potential future directions for research on Methyl 2-(4-isobutylphenyl)acetate. One area of interest is its potential use as an insecticide or repellent. Additionally, Methyl 2-(4-isobutylphenyl)acetate may have applications in the development of new antimicrobial agents. Further studies are also needed to determine the long-term effects of Methyl 2-(4-isobutylphenyl)acetate on human health and its potential as a therapeutic agent.
In conclusion, Methyl 2-(4-isobutylphenyl)acetate, or Methyl 2-(4-isobutylphenyl)acetate, is a chemical compound that has potential applications beyond its use in the fragrance industry. It has been studied for its antibacterial, antifungal, and antitumor properties, as well as its insecticidal and repellent effects. Methyl 2-(4-isobutylphenyl)acetate has low toxicity in mammals, making it a safe compound for use in laboratory experiments. However, further studies are needed to determine its long-term effects on human health and its potential as a therapeutic agent.
Synthesemethoden
Methyl 2-(4-isobutylphenyl)acetate can be synthesized through the esterification reaction between 4-isobutylphenol and methyl acetyl chloride. The reaction is catalyzed by a strong acid such as sulfuric acid or hydrochloric acid. The product is then purified through distillation to obtain pure Methyl 2-(4-isobutylphenyl)acetate.
Wissenschaftliche Forschungsanwendungen
Methyl 2-(4-isobutylphenyl)acetate has been found to have potential applications in various scientific fields. It has been studied for its antibacterial, antifungal, and antitumor properties. Methyl 2-(4-isobutylphenyl)acetate has also been found to have insecticidal and repellent effects, making it a potential candidate for use in pest control.
Eigenschaften
CAS-Nummer |
61566-33-4 |
|---|---|
Produktname |
Methyl 2-(4-isobutylphenyl)acetate |
Molekularformel |
C13H18O2 |
Molekulargewicht |
206.28 g/mol |
IUPAC-Name |
methyl 2-[4-(2-methylpropyl)phenyl]acetate |
InChI |
InChI=1S/C13H18O2/c1-10(2)8-11-4-6-12(7-5-11)9-13(14)15-3/h4-7,10H,8-9H2,1-3H3 |
InChI-Schlüssel |
NVJAXNOSRPVIIT-UHFFFAOYSA-N |
SMILES |
CC(C)CC1=CC=C(C=C1)CC(=O)OC |
Kanonische SMILES |
CC(C)CC1=CC=C(C=C1)CC(=O)OC |
Synonyme |
4-(2-Methylpropyl)benzeneacetic Acid Methyl Ester; 2-(4-Isobutylphenyl)acetic Acid Methyl Ester; Methyl (4-Isobutylphenyl)acetate |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.




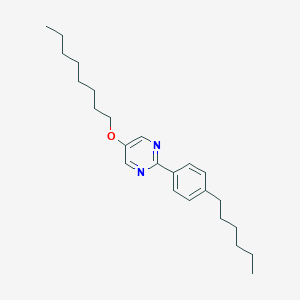
![1-[(3S,8R,9S,10R,13S)-3-Hydroxy-10,13-dimethyl-2,3,4,7,8,9,11,12-octahydro-1H-cyclopenta[a]phenanthren-17-yl]ethanone](/img/structure/B56616.png)
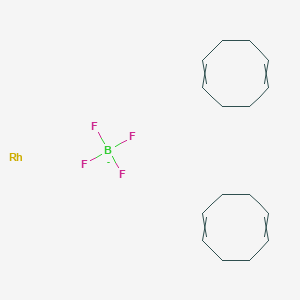

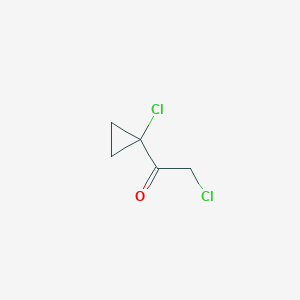
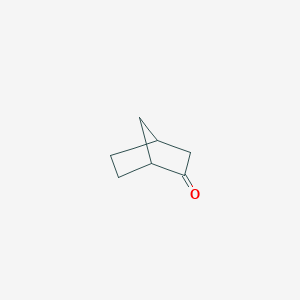
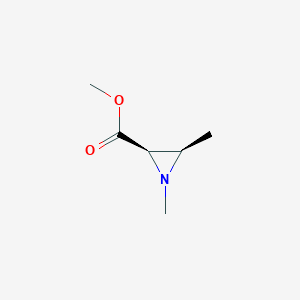
![[(3S,8R,9S,10R,13S)-17-acetyl-10,13-dimethyl-2,3,4,7,8,9,11,12-octahydro-1H-cyclopenta[a]phenanthren-3-yl] acetate](/img/structure/B56634.png)
